molecular formula C17H25N3O4S B10988548 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide

Cat. No.: B10988548
M. Wt: 367.5 g/mol
InChI Key: BVKKAYVCTAOKGD-ATFAPYMMSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound contains a sulfone group, a phenyl group, and an isoleucine derivative, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene-3-yl sulfone intermediate. This intermediate is then reacted with isoleucine derivatives under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfoxides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, while the phenyl and isoleucine moieties contribute to binding specificity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
  • N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide stands out due to its unique combination of a sulfone group, a phenyl group, and an isoleucine derivative. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-phenylpentanamide

InChI

InChI=1S/C17H25N3O4S/c1-3-12(2)15(16(21)18-13-7-5-4-6-8-13)20-17(22)19-14-9-10-25(23,24)11-14/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,21)(H2,19,20,22)/t12-,14?,15+/m1/s1

InChI Key

BVKKAYVCTAOKGD-ATFAPYMMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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